molecular formula C3H9ClN2O2 B554955 L-Serinamide hydrochloride CAS No. 65414-74-6

L-Serinamide hydrochloride

Cat. No.: B554955
CAS No.: 65414-74-6
M. Wt: 140.57 g/mol
InChI Key: VURWDDZIWBGXCK-DKWTVANSSA-N
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Description

L-Serinamide hydrochloride is a chemical compound with the molecular formula HOCH₂CH(NH₂)CONH₂·HCl. It is derived from L-serine, an amino acid that plays a crucial role in various biological processes. This compound is primarily used in biochemical research and peptide synthesis due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Serinamide hydrochloride typically involves the following steps:

    Starting Material: L-serine methyl ester hydrochloride is used as the starting material.

    Amidation Reaction: The ester is subjected to an amidation reaction using ammonia or an amine source to form L-serinamide.

    Hydrochloride Formation: The resulting L-serinamide is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction efficiently.

    Purification: Employing crystallization or recrystallization techniques to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: L-Serinamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

L-Serinamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in peptide synthesis and as a substrate in enzyme-catalyzed reactions.

    Biology: Serves as a probe for studying protein structure and function.

    Medicine: Investigated for its potential neuroprotective effects and therapeutic applications in neurodegenerative diseases.

    Industry: Utilized in the production of bioactive oligopeptides and other biochemical compounds.

Mechanism of Action

The mechanism of action of L-Serinamide hydrochloride involves its interaction with various molecular targets and pathways:

    Enzyme Activation: It can activate specific enzymes, such as cathepsins B and L, which are involved in protein degradation.

    Protein Clearance: Enhances the clearance of misfolded or aggregated proteins through autophagic-lysosomal pathways.

    Neuroprotection: Exhibits neuroprotective effects by modulating cellular stress responses and promoting protein homeostasis.

Comparison with Similar Compounds

L-Serinamide hydrochloride can be compared with other similar compounds, such as:

    L-Serine: The parent amino acid from which this compound is derived.

    L-Serine Methyl Ester Hydrochloride: A precursor in the synthesis of this compound.

    L-Threonine: Another amino acid with similar structural features but different biological functions.

Uniqueness: this compound is unique due to its specific applications in peptide synthesis and its potential neuroprotective properties, which are not commonly observed in other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxypropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURWDDZIWBGXCK-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65414-74-6
Record name L-Serinamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65414-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-amino-3-hydroxypropionamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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